molecular formula C12H10N2O4 B14593449 1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 61294-21-1

1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione

Katalognummer: B14593449
CAS-Nummer: 61294-21-1
Molekulargewicht: 246.22 g/mol
InChI-Schlüssel: CJJHFLKSIOIOTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,4-dimethyl-6-nitroaniline with maleic anhydride under specific conditions. The reaction is carried out in a solvent such as acetic acid, and the mixture is heated to facilitate the formation of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 2,4-dimethyl-6-aminophenyl derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,6-Dimethyl-2-nitroaniline: Shares a similar nitrophenyl structure but lacks the pyrrole ring.

    2,4-Dimethyl-6-nitrophenylamine: Similar structure but different functional groups.

Uniqueness

1-(2,4-dimethyl-6-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to its combination of a nitrophenyl group and a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

61294-21-1

Molekularformel

C12H10N2O4

Molekulargewicht

246.22 g/mol

IUPAC-Name

1-(2,4-dimethyl-6-nitrophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C12H10N2O4/c1-7-5-8(2)12(9(6-7)14(17)18)13-10(15)3-4-11(13)16/h3-6H,1-2H3

InChI-Schlüssel

CJJHFLKSIOIOTM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.